Cas no 303100-99-4 (ethyl 2-{4-(adamantan-1-yl)-1,3-thiazol-2-ylcarbamoyl}acetate)
ethyl 2-{4-(adamantan-1-yl)-1,3-thiazol-2-ylcarbamoyl}acetate Chemical and Physical Properties
Names and Identifiers
-
- N-(4-Adamantan-1-yl-thiazol-2-yl)-malonamic acid ethyl ester
- ethyl 2-{4-(adamantan-1-yl)-1,3-thiazol-2-ylcarbamoyl}acetate
- Oprea1_251770
- ETHYL 3-{[4-(1-ADAMANTYL)-1,3-THIAZOL-2-YL]AMINO}-3-OXOPROPANOATE
- ethyl 3-[[4-(1-adamantyl)-1,3-thiazol-2-yl]amino]-3-oxopropanoate
- SR-01000392913-1
- ethyl 3-oxo-3-{[4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1,3-thiazol-2-yl]amino}propanoate
- 303100-99-4
- Oprea1_789646
- F3165-0015
- SR-01000392913
- ETHYL 2-{[4-(ADAMANTAN-1-YL)-1,3-THIAZOL-2-YL]CARBAMOYL}ACETATE
- STL175747
- AKOS000622719
- ethyl 3-((4-((3r,5r,7r)-adamantan-1-yl)thiazol-2-yl)amino)-3-oxopropanoate
-
- Inchi: 1S/C18H24N2O3S/c1-2-23-16(22)6-15(21)20-17-19-14(10-24-17)18-7-11-3-12(8-18)5-13(4-11)9-18/h10-13H,2-9H2,1H3,(H,19,20,21)
- InChI Key: NEYNDFDTBMDURN-UHFFFAOYSA-N
- SMILES: S1C(NC(CC(=O)OCC)=O)=NC(=C1)C12CC3CC(CC(C3)C1)C2
Computed Properties
- Exact Mass: 348.15076381Da
- Monoisotopic Mass: 348.15076381Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 24
- Rotatable Bond Count: 6
- Complexity: 483
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.3
- Topological Polar Surface Area: 96.5Ų
ethyl 2-{4-(adamantan-1-yl)-1,3-thiazol-2-ylcarbamoyl}acetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F3165-0015-2μmol |
ethyl 2-{[4-(adamantan-1-yl)-1,3-thiazol-2-yl]carbamoyl}acetate |
303100-99-4 | 90%+ | 2μl |
$57.0 | 2023-04-27 | |
| Life Chemicals | F3165-0015-5μmol |
ethyl 2-{[4-(adamantan-1-yl)-1,3-thiazol-2-yl]carbamoyl}acetate |
303100-99-4 | 90%+ | 5μl |
$63.0 | 2023-04-27 | |
| Life Chemicals | F3165-0015-10μmol |
ethyl 2-{[4-(adamantan-1-yl)-1,3-thiazol-2-yl]carbamoyl}acetate |
303100-99-4 | 90%+ | 10μl |
$69.0 | 2023-04-27 | |
| Life Chemicals | F3165-0015-20μmol |
ethyl 2-{[4-(adamantan-1-yl)-1,3-thiazol-2-yl]carbamoyl}acetate |
303100-99-4 | 90%+ | 20μl |
$79.0 | 2023-04-27 | |
| Life Chemicals | F3165-0015-1mg |
ethyl 2-{[4-(adamantan-1-yl)-1,3-thiazol-2-yl]carbamoyl}acetate |
303100-99-4 | 90%+ | 1mg |
$54.0 | 2023-04-27 | |
| Life Chemicals | F3165-0015-2mg |
ethyl 2-{[4-(adamantan-1-yl)-1,3-thiazol-2-yl]carbamoyl}acetate |
303100-99-4 | 90%+ | 2mg |
$59.0 | 2023-04-27 | |
| Life Chemicals | F3165-0015-3mg |
ethyl 2-{[4-(adamantan-1-yl)-1,3-thiazol-2-yl]carbamoyl}acetate |
303100-99-4 | 90%+ | 3mg |
$63.0 | 2023-04-27 | |
| Life Chemicals | F3165-0015-4mg |
ethyl 2-{[4-(adamantan-1-yl)-1,3-thiazol-2-yl]carbamoyl}acetate |
303100-99-4 | 90%+ | 4mg |
$66.0 | 2023-04-27 | |
| Life Chemicals | F3165-0015-5mg |
ethyl 2-{[4-(adamantan-1-yl)-1,3-thiazol-2-yl]carbamoyl}acetate |
303100-99-4 | 90%+ | 5mg |
$69.0 | 2023-04-27 | |
| Life Chemicals | F3165-0015-10mg |
ethyl 2-{[4-(adamantan-1-yl)-1,3-thiazol-2-yl]carbamoyl}acetate |
303100-99-4 | 90%+ | 10mg |
$79.0 | 2023-04-27 |
ethyl 2-{4-(adamantan-1-yl)-1,3-thiazol-2-ylcarbamoyl}acetate Related Literature
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
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4. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
Additional information on ethyl 2-{4-(adamantan-1-yl)-1,3-thiazol-2-ylcarbamoyl}acetate
Comprehensive Overview of Ethyl 2-{4-(Adamantan-1-yl)-1,3-thiazol-2-ylcarbamoyl}acetate (CAS No. 303100-99-4)
Ethyl 2-{4-(adamantan-1-yl)-1,3-thiazol-2-ylcarbamoyl}acetate (CAS No. 303100-99-4) is a specialized organic compound that has garnered significant attention in pharmaceutical and materials science research. This molecule combines the rigid adamantane scaffold with a thiazole ring, offering unique structural and functional properties. Researchers are particularly interested in its potential applications as a bioactive intermediate or molecular probe due to its hybrid architecture. The carbamoyl acetate moiety further enhances its versatility in synthetic chemistry.
In recent years, the demand for adamantane derivatives like this compound has surged, driven by their role in drug discovery and advanced material design. A key focus area is their utility in developing neurological therapeutics, as adamantane structures are known to cross the blood-brain barrier. The thiazole-carbamoyl linkage in this compound also aligns with current trends in heterocyclic chemistry, a hot topic in medicinal chemistry forums and AI-driven research platforms. Users frequently search for terms such as "adamantane-thiazole hybrids" or "CAS 303100-99-4 applications," reflecting growing industrial interest.
The synthesis of ethyl 2-{4-(adamantan-1-yl)-1,3-thiazol-2-ylcarbamoyl}acetate typically involves multi-step reactions, including the condensation of adamantane-1-carboxylic acid derivatives with 2-aminothiazole precursors. Its ester group provides reactivity for further derivatization, making it valuable for combinatorial chemistry libraries. Analytical techniques like HPLC and NMR are critical for characterizing this compound, as emphasized in recent peer-reviewed publications.
From an SEO perspective, content related to CAS 303100-99-4 often ranks for queries about "adamantane-based drug candidates" or "thiazole ester synthesis." The compound’s potential in antiviral research (a trending topic post-pandemic) and enzyme inhibition studies further boosts its online visibility. Researchers also explore its solubility profiles and stability under physiological conditions, addressing common user questions in academic databases.
Industrial applications of this compound extend to advanced polymer additives and ligand design for catalysis. Its bulky adamantyl group contributes to steric hindrance effects, useful in asymmetric synthesis. Environmental considerations are also noted, with studies investigating its biodegradation pathways—a concern aligned with green chemistry initiatives frequently searched in AI-powered literature reviews.
In summary, ethyl 2-{4-(adamantan-1-yl)-1,3-thiazol-2-ylcarbamoyl}acetate represents a compelling case study at the intersection of medicinal chemistry and material science. Its structural complexity and multifunctional groups make it a subject of ongoing innovation, resonating with both academic and industrial audiences searching for high-value synthetic intermediates.
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